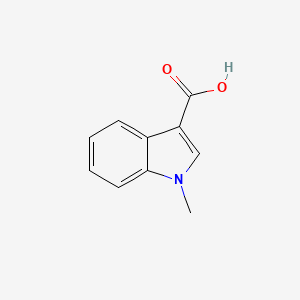
1-Methylindole-3-carboxylic acid
Cat. No. B1347649
Key on ui cas rn:
32387-21-6
M. Wt: 175.18 g/mol
InChI Key: HVRCLXXJIQTXHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05244907
Procedure details


A cooled (0° C.) suspension of 60% sodium hydride-oil dispersion (0.96 g, 24 mmol) in anhydrous N,N-dimethylformamide (15 mL) under nitrogen was treated in portions with indole-3-carboxylic acid (1.62 g, 10 mmol), and the mixture was stirred at 45°±5° C. for 30 minutes. Dimethylsulfate (3.03 g, 24 mmol) was added, and the mixture was heated to 100° C. for 30 minutes, cooled, and added to ice water (100 mL). The suspension was filtered and the wet solid was washed with water and taken up in 50% aqueous methanol (40 mL). The mixture was treated with 50% aqueous sodium hydroxide (3.0 g, 37.5 mmol) and refluxed for 30 minutes, then the methanol was removed in vacuo and replaced with water. The aqueous solution was extracted with ether (50 mL), then acidified with 3N HCl to pH 3 (15 mL). The suspension was filtered and the solid was washed with water and dried exhaustively m vacuo in the presence of Drierite. Recrystallization from acetonitrile afforded 1.32 g (75%) of colorless crystals; mp 201°-202° C. (dec).




[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Four


Name
Yield
75%
Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].[NH:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12]([OH:14])=[O:13])=[CH:4]1.[CH3:15]OS(OC)(=O)=O.[OH-].[Na+]>CN(C)C=O>[CH3:15][N:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12]([OH:14])=[O:13])=[CH:4]1 |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
1.62 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C=C(C2=CC=CC=C12)C(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
3.03 g
|
|
Type
|
reactant
|
|
Smiles
|
COS(=O)(=O)OC
|
Step Four
[Compound]
|
Name
|
ice water
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 45°±5° C. for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
A cooled
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The suspension was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the wet solid was washed with water
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the methanol was removed in vacuo
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous solution was extracted with ether (50 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The suspension was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the solid was washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried exhaustively m vacuo in the presence of Drierite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization from acetonitrile
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1C=C(C2=CC=CC=C12)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.32 g | |
| YIELD: PERCENTYIELD | 75% | |
| YIELD: CALCULATEDPERCENTYIELD | 75.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
